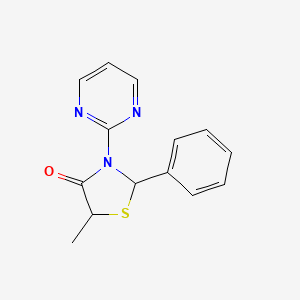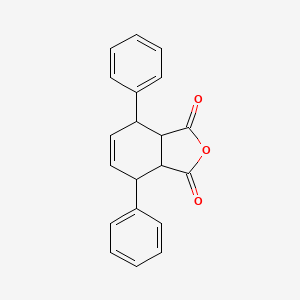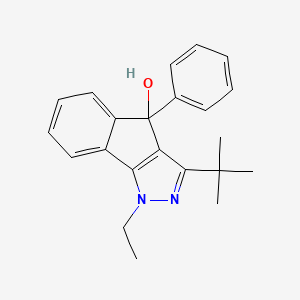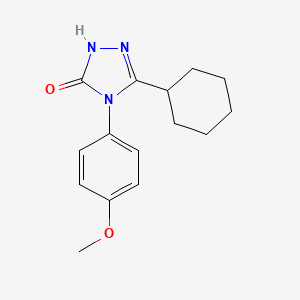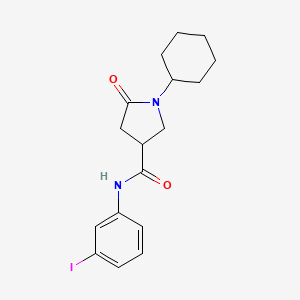
(Dhq)2-DP-phal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dhq)2-DP-phal typically involves the reaction of dihydroquinine with diphenylphthalazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(Dhq)2-DP-phal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various substituted phthalazine compounds .
科学的研究の応用
(Dhq)2-DP-phal has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (Dhq)2-DP-phal involves its role as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and π-π stacking, to induce chirality in the reaction products. The molecular targets include various functional groups in the substrates, and the pathways involved are primarily those of asymmetric catalysis .
類似化合物との比較
Similar Compounds
(Dhb)2-DP-phal: Another chiral catalyst with similar applications but different stereochemistry.
(Dhc)2-DP-phal: A compound with a different substituent on the phthalazine ring, affecting its catalytic properties.
(Dhd)2-DP-phal: A derivative with modifications on the quinine moiety, leading to variations in its reactivity.
Uniqueness
(Dhq)2-DP-phal stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its unique structure allows for specific interactions with substrates, making it a valuable tool in synthetic organic chemistry .
特性
分子式 |
C60H62N6O4 |
|---|---|
分子量 |
931.2 g/mol |
IUPAC名 |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H62N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h7-22,25-26,31-34,37-38,41-42,55-58H,5-6,23-24,27-30,35-36H2,1-4H3/t37-,38-,41-,42-,55-,56-,57+,58+/m0/s1 |
InChIキー |
LJMDMIVVXHCXIE-MLKSUTDGSA-N |
異性体SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)

![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)
